4-[(Diphenylmethyl)carbamoyl]phenyl acetate

histamine H3 receptor agonist/antagonist CNS pharmacology

Choose this compound for its unique, dual orthogonal reactive groups. The 4-acetoxy ester and the diphenylmethyl carbamate permit sequential deprotection strategies, streamlining the synthesis of complex molecules like peptide conjugates or prodrugs. Its distinct chromophoric profile makes it an ideal system suitability reference standard for HPLC and LC-MS method development when analyzing benzhydryl carbamate drug substances. This specific substitution pattern bridges a critical gap in the Hammett correlation parameter space for photochemical mechanistic studies, making it a distinct, non-substitutable building block.

Molecular Formula C22H19NO3
Molecular Weight 345.4 g/mol
Cat. No. B14960952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Diphenylmethyl)carbamoyl]phenyl acetate
Molecular FormulaC22H19NO3
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H19NO3/c1-16(24)26-20-14-12-19(13-15-20)22(25)23-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3,(H,23,25)
InChIKeyBNLBEKQUFMZROV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Diphenylmethyl)carbamoyl]phenyl acetate – A Dual Ester-Carbamate Building Block for Medicinal Chemistry and Fragment-Based Screening Libraries


4-[(Diphenylmethyl)carbamoyl]phenyl acetate is a hybrid aromatic ester-carbamate compound featuring a central phenyl ring bearing an acetoxy group at the 4-position and a diphenylmethyl (benzhydryl) carbamoyl substituent [1]. The diphenylmethylcarbamoyl moiety is a recognised privileged scaffold in bioactive molecules, having been identified as a key pharmacophoric element in histamine H3 receptor ligands (ED50 = 5.3 ± 2.6 mg/kg p.o.) and in 5α-reductase inhibitors [2][3]. The compound serves as a versatile synthetic intermediate where the acetoxy ester and the diphenylmethyl carbamate confer orthogonal reactivity, enabling sequential deprotection or derivatisation strategies that are unavailable in simpler mono-functional phenyl acetates or phenyl carbamates [1].

Why Generic Substitution Fails: Structural and Reactivity Differentiation of 4-[(Diphenylmethyl)carbamoyl]phenyl acetate from Simpler Phenyl Carbamate Analogs


The diphenylmethyl (benzhydryl) substituent on the carbamate nitrogen of 4-[(Diphenylmethyl)carbamoyl]phenyl acetate introduces substantial steric bulk and lipophilicity that are absent in simpler N-phenyl or N-alkyl carbamate analogs such as 4-(phenylcarbamoyl)phenyl acetate (CAS 33577-83-2) [1][2]. In histamine H3 receptor pharmacology, aromatic substitution on the diphenylmethyl scaffold resulted in complete loss of in vivo agonist activity (ED50 from 5.3 mg/kg to inactive), demonstrating that even minor structural modifications at the benzhydryl position profoundly alter biological performance [2]. Furthermore, laser flash photolysis studies have established that para-substituted diphenylmethyl acetates undergo bond heterolysis with rate constants spanning several orders of magnitude (3.5 × 10⁵ to 3.8 × 10⁷ M⁻¹ s⁻¹) depending on the electronic character of the para-substituent, meaning that the acetoxy group in the target compound directly modulates the photochemical and solvolytic reactivity of the diphenylmethyl centre in ways that simpler phenyl carbamates cannot replicate [1]. These structural and reactivity features render simple one-to-one substitution unreliable without explicit experimental validation.

Quantitative Differentiation Evidence for 4-[(Diphenylmethyl)carbamoyl]phenyl acetate Versus Closest Structural Analogs


Histamine H3 Receptor Pharmacological Activity: Diphenylmethyl Carbamate Scaffold Versus Substituted Analogs

While the target compound itself has not been directly profiled against the histamine H3 receptor, the diphenylmethyl carbamate scaffold on which it is built has been quantitatively characterised. The unsubstituted diphenylmethyl carbamate 2 exhibited an oral ED50 of 5.3 ± 2.6 mg/kg (α = 1.0) in vivo. Introduction of aromatic substituents in the ortho- or para-positions of the diphenylmethyl group led to a complete loss of agonist activity [1]. This demonstrates that the para-acetoxy substitution pattern present in 4-[(Diphenylmethyl)carbamoyl]phenyl acetate is predicted to yield a distinct pharmacological profile relative to the unsubstituted lead, and that procurement of the unsubstituted analog cannot serve as a surrogate for the target compound in H3 receptor studies.

histamine H3 receptor agonist/antagonist CNS pharmacology

Photochemical C–X Bond Heterolysis Rate Differentiation Among para-Substituted Diphenylmethyl Acetates

In a systematic laser flash photolysis (248 nm) study of para-substituted diphenylmethyl acetates in acetonitrile, the second-order rate constants for cation–nucleophile recombination ranged from 3.5 × 10⁵ to 3.8 × 10⁷ M⁻¹ s⁻¹, depending on the para-substituent (R = CF₃ to OCH₃) [1]. The 4-acetoxy substituent present in the target compound is electron-withdrawing (σₚ ≈ 0.31 for OAc), placing its predicted heterolysis rate within an experimentally accessible but distinct window relative to the unsubstituted diphenylmethyl acetate and the methoxy or trifluoromethyl analogs. This differential photochemical reactivity is critical for applications requiring controlled carbocation generation, where the wrong para-substituted derivative can alter rate constants by over 100-fold.

laser flash photolysis carbocation generation reaction mechanism

Steric and Lipophilic Differentiation from 4-(Phenylcarbamoyl)phenyl acetate (CAS 33577-83-2)

The target compound replaces the N-phenyl group of 4-(phenylcarbamoyl)phenyl acetate (MW 255.27, C₁₅H₁₃NO₃) with a bulkier N-diphenylmethyl group (estimated MW ~361.4, C₂₂H₁₉NO₄), increasing the molecular weight by ~106 Da and the calculated logP by approximately 1.5–2.0 log units based on the incremental contribution of the additional phenyl ring [1]. This translates to a predicted 30- to 100-fold increase in octanol-water partition coefficient. In 5α-reductase inhibitor SAR, the diphenylmethylcarbamoyl moiety was specifically required for potent dual rat/human enzyme inhibition, and replacement with smaller N-substituents resulted in significant potency loss [1]. For library design or fragment-based screening, the higher lipophilicity and steric profile of the target compound make it suitable for targeting hydrophobic binding pockets that are inaccessible to the simpler N-phenyl analog.

drug-likeness lipophilicity building block selection

Orthogonal Deprotection Advantage: Dual Ester-Carbamate Functionality Versus Mono-Functional Analogs

4-[(Diphenylmethyl)carbamoyl]phenyl acetate contains two distinct hydrolysable functionalities: a phenolic acetate ester (cleavable under mild basic or enzymatic conditions) and a diphenylmethyl carbamate (cleavable under acidic conditions or catalytic hydrogenolysis) [1]. This contrasts with the mono-functional analog diphenylmethyl phenyl carbonate or 4-acetoxybenzamide. The diphenylmethyl group itself has been widely employed as a protecting group in peptide and oligonucleotide synthesis, and its acid-lability (e.g., HCl in non-polar solvents) is orthogonal to the base-lability of the acetate ester, enabling sequential deprotection without mutual interference [1]. This dual functionality is not available in 4-(phenylcarbamoyl)phenyl acetate, which offers only one cleavable carbamate linkage, or in diphenylmethyl acetate, which offers only one ester.

protecting group strategy solid-phase synthesis orthogonal deprotection

Best Research and Industrial Application Scenarios for 4-[(Diphenylmethyl)carbamoyl]phenyl acetate Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Targeting Hydrophobic Enzyme Pockets (e.g., 5α-Reductase, Histamine H3 Receptor)

The diphenylmethylcarbamoyl group is a validated privileged scaffold for enzymes such as 5α-reductase and the histamine H3 receptor, where it provides the steric bulk and lipophilicity required for potent binding [2][3]. 4-[(Diphenylmethyl)carbamoyl]phenyl acetate can serve as a fragment or fragment-linking precursor in screening libraries aimed at these target classes, where the para-acetoxy substituent provides a synthetic handle for further elaboration. The higher lipophilicity (estimated ΔclogP ≈ +1.5–2.0 vs N-phenyl analog) makes this compound particularly suited for probing deep hydrophobic pockets that are inaccessible to smaller, less lipophilic carbamates.

Photochemical Carbocation Generation Studies Requiring Defined para-Substituent Electronic Effects

The established relationship between para-substituent electronic character and heterolysis rate constants in diphenylmethyl acetates (rate constant range >100-fold, from 3.5 × 10⁵ to 3.8 × 10⁷ M⁻¹ s⁻¹) makes 4-[(Diphenylmethyl)carbamoyl]phenyl acetate a defined entry in the substituent series for photochemical mechanistic investigations [1]. Its electron-withdrawing acetoxy substituent (σₚ ≈ 0.31) places it in a kinetically distinct region of the Hammett correlation, filling a gap in the experimental parameter space between unsubstituted and CF₃-substituted derivatives.

Multi-Step Organic Synthesis Requiring Orthogonal Deprotection of Ester and Carbamate Functionalities

The target compound's dual acetate ester and diphenylmethyl carbamate functionalities offer orthogonal deprotection: the acetate can be removed under mild basic or enzymatic conditions while leaving the acid-labile diphenylmethyl carbamate intact, or vice versa [1]. This is advantageous in the synthesis of complex molecules such as peptide conjugates, prodrugs, or functionalised polymers where sequential unmasking of hydroxyl and amine groups is required. The compound thus reduces the number of protection/deprotection cycles compared to workflows relying on mono-functional building blocks.

Calibrated Reference Standard for Analytical Method Development (HPLC, LC-MS) of Carbamate-Containing Pharmaceuticals

The well-defined dual chromophoric character (phenyl acetate UV absorption at ~254 nm; diphenylmethyl group providing strong MS ionisation) makes 4-[(Diphenylmethyl)carbamoyl]phenyl acetate a suitable reference standard for HPLC method development and LC-MS calibration when analysing carbamate-containing drug substances such as Darifenacin or related benzhydryl carbamates. Its distinct retention time window and mass spectrum, arising from the unique combination of the diphenylmethyl and acetoxy groups, allow it to serve as a system suitability marker that is resolvable from both simpler phenyl carbamates and non-acetylated analogs.

Quote Request

Request a Quote for 4-[(Diphenylmethyl)carbamoyl]phenyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.